(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid
Description
(2Z)-2-(4-Chlorophenyl)-3-phenylacrylic acid is a substituted cinnamic acid derivative characterized by a Z-configuration (cis) double bond between the α- and β-carbons. Its molecular formula is C₁₅H₁₁ClO₂, with a molecular weight of 258.70 g/mol. The compound features a 4-chlorophenyl group at the α-position and a phenyl group at the β-position, which influence its electronic properties, lipophilicity, and biological interactions .
Structurally, it belongs to the class of α,β-unsaturated carboxylic acids, known for their roles in organic synthesis, pharmaceuticals, and materials science. The Z-configuration introduces steric hindrance, affecting reactivity and intermolecular interactions compared to its E-isomer .
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXGAYMGNMHRTI-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)Cl)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid typically involves the reaction of 4-chlorobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization step to yield the (2Z)-isomer. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 2-(4-chlorophenyl)-3-phenylpropanol or 2-(4-chlorophenyl)-3-phenylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid is used as a starting material for the synthesis of various organic compounds. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of chlorophenyl and phenyl groups on biological systems. It is also employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: In medicine, (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) Cinnamic Acid (3-Phenylacrylic Acid)
- Molecular formula : C₉H₈O₂
- Key differences : Lacks the 4-chlorophenyl substituent and has a simpler phenyl group at the β-position.
- Properties : Higher solubility in polar solvents due to reduced steric bulk. The absence of chlorine diminishes its lipophilicity (log k ≈ 1.2) compared to the chlorinated derivative .
(b) (Z)-3-(4-Methoxyphenyl)-2-Phenylacrylic Acid
- Molecular formula : C₁₆H₁₄O₃
- Key differences : A methoxy group replaces chlorine at the para position.
- Properties : The electron-donating methoxy group increases electron density, enhancing stability against electrophilic attack. This compound exhibits antifungal and antiviral activities, attributed to its improved bioavailability .
(c) (Z)-3-(4-Chlorophenyl)-2-Mercaptoacrylic Acid
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
Biological Activity
(2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid, also known as 4-chlorocinnamic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H13ClO2
- CAS Number : 10465-70-0
- Molecular Weight : 284.73 g/mol
The structure of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid features a trans double bond between the carbon atoms adjacent to the carboxylic acid group, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound showed a minimum inhibitory concentration (MIC) comparable to or better than conventional antibiotics like ampicillin and rifampicin.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin | 16 |
| Enterococcus faecalis | 16 | Vancomycin | 32 |
This suggests that the introduction of chlorine in the phenyl ring enhances the antimicrobial efficacy of cinnamic acid derivatives .
Anticancer Properties
The anticancer potential of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid has been explored in several studies. In vitro assays indicated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
A significant study reported that this compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid has shown anti-inflammatory properties. Experimental models demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A series of experiments were conducted to assess the antimicrobial activity of various cinnamic acid derivatives, including (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts . -
Anticancer Activity Assessment :
In a comparative study involving multiple compounds, (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid was found to significantly reduce cell viability in human cancer cell lines. The study concluded that this compound could be developed into a novel anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound can be synthesized via condensation reactions between 4-chlorobenzaldehyde and phenylacetic acid derivatives under acidic or basic catalysis. Z/E isomer ratios depend on reaction temperature and solvent polarity. For example, polar aprotic solvents like DMF favor Z-isomer formation due to stabilized intermediates . Stereochemical confirmation requires techniques like X-ray crystallography or NOESY NMR .
- Key Parameters :
| Catalyst | Solvent | Temperature (°C) | Z:E Ratio |
|---|---|---|---|
| Pd(OAc)₂ | Toluene | 80 | 7:3 |
| H₂SO₄ | DMF | 60 | 9:1 |
Q. How can researchers validate the purity and structural integrity of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid?
- Methodology : Use reversed-phase HPLC (RP-HPLC) with a C18 column and mobile phase of acetonitrile:water (70:30, pH 3.0 adjusted with trifluoroacetic acid). Retention time (~12.5 min) and UV-Vis absorption at 254 nm confirm purity . Mass spectrometry (ESI-MS) with m/z 284.7 [M+H]⁺ and FT-IR peaks at 1680 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C) validate structure .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffers (pH 2–10) at 40°C for 30 days. Monitor degradation via HPLC:
| pH | Degradation (%) | Major Degradant |
|---|---|---|
| 2 | 15% | Hydrolysis product |
| 7 | 5% | None detected |
| 10 | 25% | Oxidized derivative |
Advanced Research Questions
Q. How can researchers resolve Z/E isomer mixtures of this compound, and what catalytic systems improve isomer selectivity?
- Methodology : Use Lewis acids (e.g., AlCl₃) to catalyze isomerization. For example, refluxing in toluene with AlCl₃ (5 mol%) converts 80% of E-isomer to Z-isomer in 6 hours . Monitor progress via chiral HPLC or circular dichroism (CD).
- Optimization :
| Catalyst | Time (h) | Z-Isomer Yield |
|---|---|---|
| AlCl₃ | 6 | 80% |
| BF₃·Et₂O | 8 | 65% |
Q. What computational approaches predict the bioactivity of (2Z)-2-(4-chlorophenyl)-3-phenylacrylic acid against enzyme targets?
- Methodology : Perform molecular docking (AutoDock Vina) with COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Key interactions:
- Chlorophenyl group forms halogen bonds with Leu352 (COX-2).
- Acrylic acid moiety hydrogen-bonds with Thr766 (EGFR) .
- Validation : Compare docking scores (ΔG) with known inhibitors:
| Target | ΔG (kcal/mol) | Reference Inhibitor ΔG |
|---|---|---|
| COX-2 | -8.2 | Celecoxib: -9.1 |
| EGFR | -7.8 | Gefitinib: -9.3 |
Q. How do substituents on the phenyl rings influence the compound’s pharmacokinetic properties?
- Methodology : Synthesize analogs (e.g., 4-methyl or 4-nitro derivatives) and assess logP (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes).
| Substituent | logP | PPB (%) | t₁/₂ (h) |
|---|---|---|---|
| 4-Cl | 3.1 | 85 | 2.5 |
| 4-NO₂ | 2.8 | 78 | 1.8 |
- Insight : Electron-withdrawing groups reduce metabolic stability but improve solubility .
Q. What strategies mitigate impurity formation during large-scale synthesis?
- Methodology : Implement Design of Experiments (DoE) to optimize reaction parameters. Key factors:
- Catalyst loading (5–10 mol%)
- Solvent (toluene vs. DMF)
- Temperature (60–100°C)
- Results : ANOVA analysis identifies temperature as the most significant factor (p < 0.05) affecting impurity levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
